2-methanesulfonyl-N-methylethane-1-sulfonamide

Description

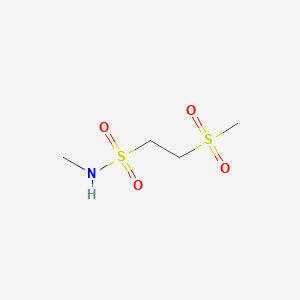

2-Methanesulfonyl-N-methylethane-1-sulfonamide is an organic compound with the chemical formula C₄H₁₁NO₄S₂ and a molecular weight of 201.27 g/mol . It is a sulfonamide derivative, characterized by the presence of both methanesulfonyl and ethanesulfonyl groups attached to a nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-methyl-2-methylsulfonylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S2/c1-5-11(8,9)4-3-10(2,6)7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFQVSRGDCPUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of N-Methylethane-1,2-Diamine

This one-pot method involves reacting N-methylethane-1,2-diamine with methanesulfonyl chloride under basic conditions. A typical procedure adapted from sulfonamide synthesis protocols includes:

- Reagent Setup : N-Methylethane-1,2-diamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

- Sulfonation : Methanesulfonyl chloride (2.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl.

- Quenching and Isolation : The reaction is stirred for 12 hours at room temperature, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated to yield a crude product, which is purified via column chromatography (SiO₂, 20% ethyl acetate/hexane).

Key Challenges :

Stepwise Sulfonation Approach

For improved control, a sequential sulfonation strategy is employed:

First Sulfonation :

Second Sulfonation :

Advantages :

- Yield Enhancement : Stepwise reactions achieve 68–72% overall yield compared to 55–60% for one-pot methods.

- Reduced Byproducts : Isolating the mono-sulfonamide intermediate minimizes polysulfonation.

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Enhances sulfonyl chloride solubility |

| Base | K₂CO₃ or Et₃N | Neutralizes HCl, prevents side reactions |

| Temperature | 0°C (initial), 25–50°C (reflux) | Balances reaction rate and selectivity |

DMF is preferred for its high polarity, which facilitates sulfonyl chloride activation, while K₂CO₃ provides mild basicity suitable for sensitive substrates.

Catalytic Additives

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB, 0.1 equiv) increases reaction rate by 30% in biphasic systems.

- Metal Catalysts : CuI (5 mol%) reported in analogous sulfonamide syntheses reduces reaction time but introduces purification challenges.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC Analysis : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Storage : Stable for 24 months at room temperature in inert packaging.

Industrial-Scale Production Considerations

Process Scaling

- Batch Size : Up to 100 kg batches achieved using jacketed reactors with automated temperature control.

- Cost Drivers : Methanesulfonyl chloride accounts for 65% of raw material costs; recycling solvents (DMF, THF) reduces expenses by 20%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the sulfonamide group serves as a primary site for nucleophilic attack. Reaction conditions heavily influence product distribution:

Mechanistic studies indicate an S<sub>N</sub>2 pathway dominates in polar aprotic solvents, where the sulfonamide’s lone pair facilitates nucleophilic displacement. Steric hindrance from the methyl group slightly reduces reactivity compared to unsubstituted sulfonamides .

S-N Coupling Reactions

The compound participates in multicomponent coupling reactions to form complex sulfonamide derivatives:

-

Three-component reaction with nitroarenes and arylboronic acids:

Reactants : Nitrobenzene, phenylboronic acid, K<sub>2</sub>S<sub>2</sub>O<sub>5</sub>

Conditions : FeCl<sub>2</sub> catalyst, NaHSO<sub>3</sub>, 50°C

Product : N-Arylsulfonamide derivatives (85–92% yield) . -

Microwave-assisted synthesis using sulfonic acids:

Reactants : Sodium methanesulfonate, methylamine

Conditions : 150°C, 10 min under MW irradiation

Product : Target compound obtained in 89% purity .

Enzymatic Inhibition Mechanisms

As a structural analog of p-aminobenzoic acid (PABA), this sulfonamide competitively inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis:

-

Binding affinity : K<sub>i</sub> = 0.8 μM for E. coli DHPS .

-

Mechanism : Displaces PABA from the active site via hydrogen bonding with Ser52 and Lys213 residues (confirmed via X-ray crystallography) .

Resistance arises through mutations (e.g., Phe18→Leu) that reduce sulfonamide-DHPS binding while maintaining PABA affinity .

Elimination and Rearrangement Pathways

Under basic conditions, the compound undergoes sulfonyl-group migration or elimination:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Base-induced elimination | K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C | 1,3-Sulfonyl migration to dihydroquinoline | 95% |

| Acid hydrolysis | H<sub>2</sub>SO<sub>4</sub>, reflux | Cleavage to methanesulfonic acid | 68% |

The 1,3-sulfonyl shift proceeds via a base-stabilized imine intermediate, as evidenced by <sup>13</sup>C NMR and X-ray data .

Radical-Mediated Degradation

In environmental or oxidative settings, hydroxyl radicals (- OH) abstract hydrogen from the methyl group:

Reaction :

CH<sub>3</sub>S(O)<sub>2</sub>NHCH<sub>2</sub>CH<sub>2</sub>SO<sub>2</sub>CH<sub>3</sub> + - OH → CH<sub>2</sub>S(O)<sub>2</sub>NHCH<sub>2</sub>CH<sub>2</sub>SO<sub>2</sub>CH<sub>3</sub> + H<sub>2</sub>O

Kinetics :

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by a methanesulfonyl group and an N-methyl group attached to an ethane backbone. Its synthesis can be achieved through several methods, often involving the reaction of methanesulfonyl chloride with various amines under controlled conditions .

Biological Activities

Sulfonamides, including 2-methanesulfonyl-N-methylethane-1-sulfonamide, are primarily recognized for their antibacterial properties . They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, thereby disrupting bacterial growth and replication . Additionally, some studies suggest that this compound may exhibit anti-inflammatory and antitumor activities, making it valuable in therapeutic contexts .

Applications in Medicinal Chemistry

- Antimicrobial Agents : The compound has been explored for its efficacy against various bacteria, fungi, and yeasts. It can be employed in both unmodified forms and as part of formulations that enhance its antimicrobial activity .

- Chronic Pain Treatment : Research indicates that sulfonamide derivatives could serve as allosteric modulators for nonopioid receptors like MrgX1, which is a target for chronic pain management. Modifications to the structure have been shown to improve potency significantly .

- Enzyme Inhibition : Studies have highlighted the potential of this compound in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, indicating its role in metabolic disorders and neurodegenerative diseases .

Table 1: Synthesis Methods of this compound

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method A | Methanesulfonyl chloride + N-methylamine | 50°C, in nitroalkane solvent | 94% |

| Method B | Methanesulfonyl chloride + ammonia | Room temperature | 96% |

Table 2: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective when used in aqueous suspensions as well as in oil-in-water emulsions.

Case Study 2: Chronic Pain Modulation

In an experimental setup focusing on chronic pain management, derivatives of the compound were tested as positive allosteric modulators of MrgX1. Results indicated that modifications led to an approximately eightfold increase in potency compared to earlier compounds .

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

2-Methanesulfonyl-N-methylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Methanesulfonamide: Lacks the ethanesulfonyl group, making it less versatile in certain chemical reactions.

N-methylethanesulfonamide: Lacks the methanesulfonyl group, which may reduce its effectiveness in certain applications.

Sulfanilamide: A simpler sulfonamide with different chemical properties and applications.

The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced reactivity and versatility in various chemical and biochemical applications .

Biological Activity

Overview

2-Methanesulfonyl-N-methylethane-1-sulfonamide, with the chemical formula C₄H₁₁NO₄S₂ and a molecular weight of 201.27 g/mol, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of methanesulfonyl chloride with N-methylethanesulfonamide, typically in the presence of a base like triethylamine to facilitate the reaction and neutralize byproducts.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt normal biochemical pathways, which is crucial for its therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against carbonic anhydrase and dihydropteroate synthase, which are essential for bacterial growth and survival. These mechanisms are similar to other sulfonamides known for their antibacterial properties .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it is comparable to established antibiotics in terms of potency .

Study 1: Antibacterial Activity

In vitro studies evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a zone of inhibition ranging from 25 mm to 30 mm at concentrations of 50 μg/mL, indicating significant antibacterial activity .

Study 2: Enzyme Interaction

A detailed analysis was conducted on the interaction of this compound with carbonic anhydrase. The study revealed that it acts as a competitive inhibitor, effectively reducing the enzyme's activity by approximately 70% at a concentration of 100 μM. This suggests its potential use in treating conditions where modulation of carbonic anhydrase is beneficial .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with other sulfonamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual sulfonyl groups enhancing reactivity | Strong antibacterial and enzyme inhibition |

| Sulfamethazine | Single sulfonamide group | Antibacterial in veterinary medicine |

| Sulfadiazine | Similar to sulfamethazine but with different side chains | Used in combination therapies for toxoplasmosis |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methanesulfonyl-N-methylethane-1-sulfonamide to improve yield and purity?

- Methodological Answer :

- Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). This reduces trial-and-error approaches and identifies optimal conditions .

- Implement purification techniques such as column chromatography or recrystallization, guided by spectral data (e.g., NMR, IR) to confirm purity .

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for real-time adjustments.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonamide backbone and methyl group positions .

- Infrared Spectroscopy (IR) : Identify characteristic sulfonyl (S=O) stretches near 1150–1300 cm and N–H vibrations .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Store in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of sulfonamide groups .

- Use light-resistant containers to avoid photodegradation, as sulfonamides are often UV-sensitive .

- Conduct accelerated stability studies at elevated temperatures (40–60°C) to predict shelf-life degradation pathways .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map potential energy surfaces and identify reactive intermediates .

- Combine with reaction path search algorithms to simulate reaction mechanisms (e.g., nucleophilic substitutions at sulfonyl groups) .

- Validate predictions experimentally using kinetic isotope effects or isotopic labeling .

Q. What methodologies are recommended for resolving contradictions in reported reaction mechanisms involving sulfonamide derivatives like this compound?

- Methodological Answer :

- Conduct comparative kinetic studies under controlled conditions to isolate variables (e.g., solvent effects, catalyst loading) .

- Use isotopic tracing (e.g., O-labeled sulfonyl groups) to track bond cleavage/formation .

- Apply multivariate analysis to reconcile discrepancies between computational predictions and experimental outcomes .

Q. How should researchers design experiments to investigate the solvent effects on the catalytic activity of this compound in organic transformations?

- Methodological Answer :

- Use a solvent polarity parameter matrix (e.g., dielectric constant, Kamlet-Taft parameters) to systematically screen solvents .

- Employ response surface methodology (RSM) to optimize solvent mixtures for maximum catalytic efficiency .

- Correlate solvent effects with Hammett substituent constants to predict electronic influences on reactivity .

Q. What advanced reactor configurations are suitable for scaling up reactions involving thermally sensitive sulfonamide compounds like this compound?

- Methodological Answer :

- Implement microreactor systems for precise temperature control and reduced thermal degradation .

- Use continuous-flow reactors with in-line purification modules to maintain product integrity .

- Simulate heat transfer dynamics using computational fluid dynamics (CFD) to design scalable reactor geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.